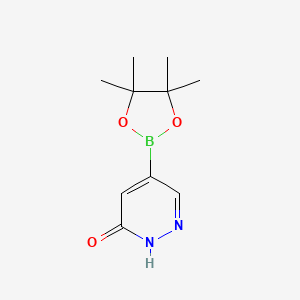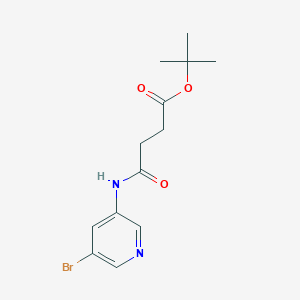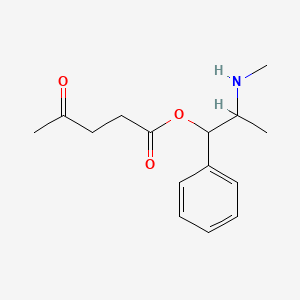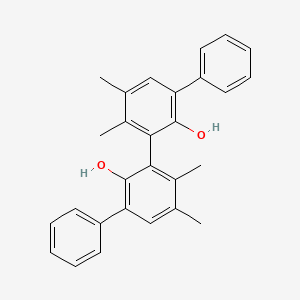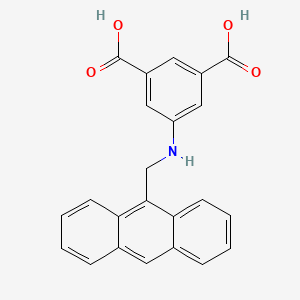
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: is an organic compound that features both an anthracene moiety and a benzene dicarboxylic acid structure. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Anthracen-9-ylmethylamine: This can be achieved by reacting anthracene with formaldehyde and ammonium chloride under acidic conditions to form anthracen-9-ylmethylamine.
Coupling Reaction: The anthracen-9-ylmethylamine is then coupled with 5-aminoisophthalic acid under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Explored for its potential as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid depends on its application:
Fluorescent Probes: The anthracene moiety can absorb light and re-emit it, making it useful in fluorescence-based detection methods.
Drug Delivery: The compound can interact with biological membranes, facilitating the delivery of therapeutic agents to target cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carboxylic acid: Lacks the benzene dicarboxylic acid moiety.
5-Aminoisophthalic acid: Lacks the anthracene moiety.
Benzene-1,3-dicarboxylic acid: Lacks both the anthracene and amino groups.
Uniqueness
5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: combines the properties of both anthracene and benzene dicarboxylic acid, making it versatile for various applications in fluorescence, drug delivery, and materials science.
Propiedades
Fórmula molecular |
C23H17NO4 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
5-(anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C23H17NO4/c25-22(26)16-10-17(23(27)28)12-18(11-16)24-13-21-19-7-3-1-5-14(19)9-15-6-2-4-8-20(15)21/h1-12,24H,13H2,(H,25,26)(H,27,28) |
Clave InChI |
QPHXVSOLRLWJDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


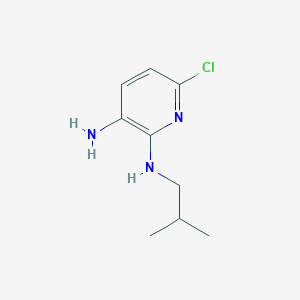

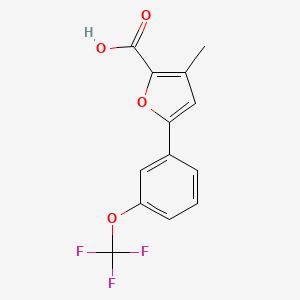
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

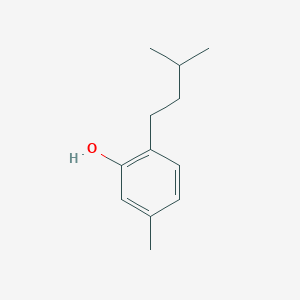
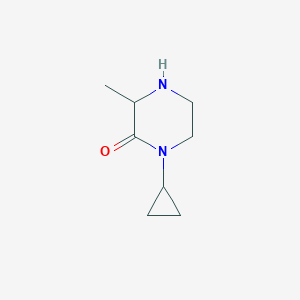
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
